(5Z)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is an organic compound characterized by its unique structure, which includes an imidazolidinone ring substituted with a 2-ethoxyphenyl group and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of sulfanylidene and imidazolidinone functionalities is beneficial.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the imidazolidinone ring can interact with nucleophilic sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- (5Z)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- (5Z)-5-[(2-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Uniqueness
Compared to its analogs, (5Z)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exhibits unique properties due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H12N2O2S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
(5Z)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-10-6-4-3-5-8(10)7-9-11(15)14-12(17)13-9/h3-7H,2H2,1H3,(H2,13,14,15,17)/b9-7- |
InChI Key |
VYXUVUXUCMEILA-CLFYSBASSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)NC(=S)N2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
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